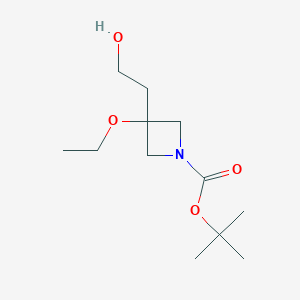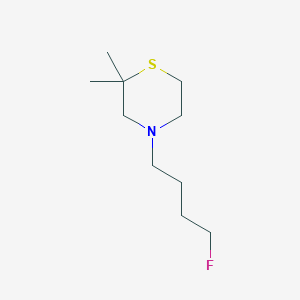
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine is a synthetic organic compound characterized by the presence of a fluorobutyl group attached to a thiomorpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethylthiomorpholine and 4-fluorobutyl bromide.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the thiomorpholine nitrogen attacks the carbon atom of the 4-fluorobutyl bromide, displacing the bromide ion.
Reaction Conditions: This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures consistent quality and yield, while minimizing the risk of human error.
化学反応の分析
Types of Reactions
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the fluorobutyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the fluorobutyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced fluorobutyl derivatives
Substitution: Substituted thiomorpholine derivatives
科学的研究の応用
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobutyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
類似化合物との比較
Similar Compounds
4-(4-Fluorobutyl)-2,2-dimethylmorpholine: Similar structure but with an oxygen atom instead of sulfur.
4-(4-Fluorobutyl)-2,2-dimethylpiperidine: Similar structure but with a piperidine ring.
4-(4-Fluorobutyl)-2,2-dimethylthiazolidine: Similar structure but with a thiazolidine ring.
Uniqueness
4-(4-Fluorobutyl)-2,2-dimethylthiomorpholine is unique due to the presence of both a fluorobutyl group and a thiomorpholine ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
特性
分子式 |
C10H20FNS |
|---|---|
分子量 |
205.34 g/mol |
IUPAC名 |
4-(4-fluorobutyl)-2,2-dimethylthiomorpholine |
InChI |
InChI=1S/C10H20FNS/c1-10(2)9-12(7-8-13-10)6-4-3-5-11/h3-9H2,1-2H3 |
InChIキー |
NRIUEZQZVYYNLZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCS1)CCCCF)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


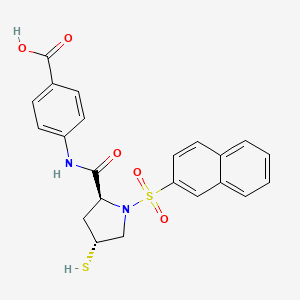
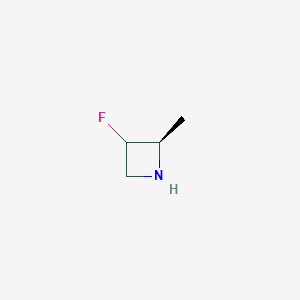
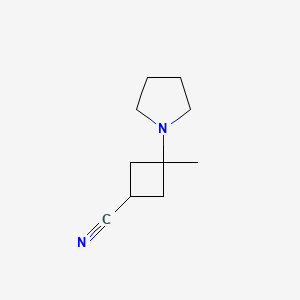
![2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)
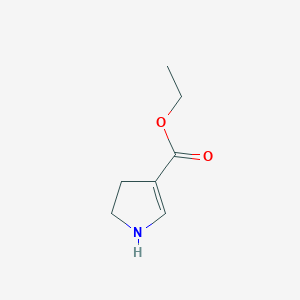
![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)
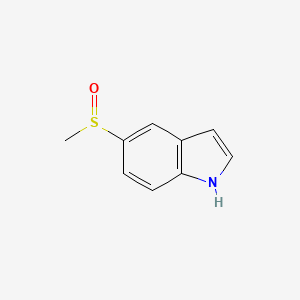
![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)
![7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)
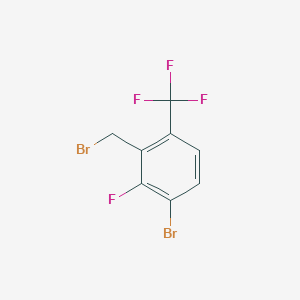
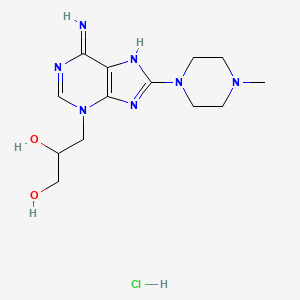
![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)
![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)
